alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp
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Description
Alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp is a complex carbohydrate polymer consisting of four glucose molecules linked together in a specific sequence. This carbohydrate polymer has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and food science.
Scientific Research Applications
Conformational Analysis using NMR and Simulation Techniques
The conformational flexibilities of trisaccharides, including alpha-D-Glcp variants, have been explored using Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD), and hydrodynamics calculations. This research highlights the impact of changing the anomeric configuration on oligosaccharide rigidity and the potential presence of anti-conformations in certain linkages (Dixon et al., 2003).
Synthesis and Applications in Glycolipid-type Antigens
The synthesis of oligosaccharide components of glycolipid-type antigens from Mycobacterium smegmatis, involving alpha-D-Glcp units, has been achieved. This research contributes to understanding the structural composition of glycolipids in various bacterial species (Szurmai et al., 1987).
Effects on Plant Growth
Research on pentasaccharide and heptasaccharide derivatives, including beta-D-Glcp and alpha-D-Glcp units, has shown their ability to stimulate plant growth. This study provides insights into the potential agricultural applications of these oligosaccharides (Liu et al., 2008).
Novel Oligosaccharides for Food and Feed
The use of alternansucrase in producing novel oligosaccharides from substrates like gentiobiose, which include alpha-d-Glcp units, has been investigated. This research is significant for developing new sweeteners and improving the taste profiles of food products (Ĉoté, 2009).
Synthesis as Substrates for Enzyme Assays
The synthesis of alpha-D-Glcp-containing compounds for use in alpha-glucosidase I enzyme assays has been reported. This research aids in developing substrates for evaluating enzyme activity and potential inhibitors (Scaman et al., 1996).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCRLIOSBQLHS-UJDJLXLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101115217 |
Source
|
Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp | |
CAS RN |
13264-95-4 |
Source
|
Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13264-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101115217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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